[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds structurally related to [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone. For instance, Ashok et al. (2017) reported the synthesis of substituted methanones that exhibited antibacterial and antifungal activities (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017). Additionally, Landage, Thube, and Karale (2019) synthesized compounds with similar structural features that displayed notable antibacterial properties (Landage, Thube, & Karale, 2019).
QSAR Evaluation
The Quantitative Structure-Activity Relationship (QSAR) evaluation of related compounds has been investigated to understand the antimicrobial activity. Sharma et al. (2009) synthesized derivatives and performed a QSAR investigation, indicating the importance of molecular descriptors in describing antimicrobial activity (Sharma, Narasimhan, Kumar, & Jalbout, 2009).
Antimycobacterial Activity
Narasimhan et al. (2011) synthesized and screened a series of related methanones for their antimicrobial and antimycobacterial activities, highlighting their potential in treating mycobacterial infections (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Electrochemical, Optical, and Electrical Properties
Anand and Muthusamy (2018) investigated the electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazoles, which are structurally related to the compound (Anand & Muthusamy, 2018).
Central Nervous System Effects
A study by Butler, Wise, and Dewald (1984) on similar compounds demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity (Butler, Wise, & Dewald, 1984).
Synthesis Techniques
Alizadeh, Moafi, and Zhu (2015) described a regioselective synthesis method for pyrazole derivatives, which could be relevant for synthesizing compounds like [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone (Alizadeh, Moafi, & Zhu, 2015).
特性
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O/c26-25(27,28)19-11-5-4-10-18(19)24(33)32-15-14-21(30-32)23-29-20-12-6-7-13-22(20)31(23)16-17-8-2-1-3-9-17/h1-15H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACYGVNPVPZAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=CC=C5C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。